ER 27319 Maleate
Overview
Description
ER 27319 Maleate is a selective inhibitor of Syk kinase . It inhibits tyrosine phosphorylation of Syk initiated by the engagement of Fc ε RI in rat and human mast cells . This results in the abrogation of degranulation, TNF- α production (IC 50 = 10 μ M), and other related signaling events .
Molecular Structure Analysis
The molecular formula of ER 27319 Maleate is C18H20N2O.C4H4O4 . Its molecular weight is 396.17 . The chemical name is 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate .Physical And Chemical Properties Analysis
ER 27319 Maleate has a molecular weight of 396.17 . Its molecular formula is C18H20N2O.C4H4O4 . It is soluble to 75 mM in water and to 100 mM in DMSO .Scientific Research Applications
Anticancer Potential in Oral Cancer
ER 27319 Maleate has been investigated as a potential anticancer agent specifically targeting oral squamous cell carcinoma (OSCC), a prevalent form of head and neck squamous cell carcinoma (HNSCC). Research has focused on its ability to sensitize cancer cells to platinum-based drugs, potentially improving management strategies for HNSCC. Key findings from studies include:
- ER 27319 Maleate induces apoptosis in oral cancer cells and inhibits their proliferation, colony formation, migration, and invasion.
- It causes cell cycle arrest and increases polyploidy, indicating disruption in cell division and cell death processes.
- The compound has shown effectiveness in decreasing the expression of key molecular targets like polo-like kinase 1 (PLK1) and spleen tyrosine kinase (Syk), leading to enhanced chemosensitivity to drugs like carboplatin.
- In vivo studies using tumor xenografts have demonstrated significant suppression of tumor growth and increased antitumor activity of carboplatin.
- The overexpression of PLK1 and Syk in oral SCC patients correlates with disease prognosis, suggesting that ER 27319 Maleate’s targeting of these molecules is clinically relevant.
These findings present a strong rationale for considering ER 27319 Maleate as a novel anti-cancer agent and a chemosensitizer for treating OSCC (Fu et al., 2015), (Fu et al., 2016).
properties
IUPAC Name |
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.C4H4O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;5-3(6)1-2-4(7)8/h3-4,6-9H,5,10-11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUQPGFRFBVJKH-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ER 27319 Maleate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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